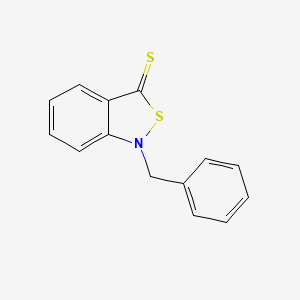

1-Benzyl-2,1-benzothiazole-3(1H)-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111865-11-3 |

|---|---|

Molecular Formula |

C14H11NS2 |

Molecular Weight |

257.4 g/mol |

IUPAC Name |

1-benzyl-2,1-benzothiazole-3-thione |

InChI |

InChI=1S/C14H11NS2/c16-14-12-8-4-5-9-13(12)15(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

LENMUZFTCGZCEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=S)S2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Detailed ¹H NMR data would be necessary to identify the chemical shifts and coupling constants of the protons in the benzyl (B1604629) and benzothiazole (B30560) moieties. Similarly, ¹³C NMR data would be essential to confirm the carbon skeleton of the molecule. Data for ³¹P NMR would only be relevant if the compound contained a phosphorus atom, which is not indicated by its name.

Infrared (IR) Spectroscopy

An IR spectrum would be required to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=S (thione) and C=N bonds, as well as the aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopic data would provide information about the electronic transitions within the molecule, which are characteristic of its chromophoric system.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight of the compound and for analyzing its fragmentation pattern, which can provide further structural information.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction analysis would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Without access to experimental data from these analytical techniques specifically for "1-Benzyl-2,1-benzothiazole-3(1H)-thione," it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided. Further experimental research or access to a database containing the characterization of this specific compound is necessary.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of heterocyclic compounds. researchgate.net Methodologies such as the B3LYP functional combined with various basis sets (e.g., 6-31G, 6-311++G(d,p)) are commonly used to predict the behavior of benzothiazole (B30560) derivatives. nbu.edu.sascirp.org

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process minimizes the energy of the molecule and provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

For benzothiazole derivatives, DFT calculations have been successfully used to determine these parameters. nbu.edu.sa The optimized structure of the benzothiazole core is generally planar. researchgate.net In 1-Benzyl-2,1-benzothiazole-3(1H)-thione, key parameters would include the lengths of the C-S, C=S, C-N, and C=C bonds within the fused ring system, as well as the geometry of the N-benzyl substituent. Conformational analysis, by systematically rotating the dihedral angle between the benzyl (B1604629) group and the benzothiazole ring, can identify the lowest energy conformer. Studies on similar substituted benzothiazoles show that rotational barriers can range from approximately 5 to 10 kcal/mol. nbu.edu.sa

Table 1: Representative Calculated Geometrical Parameters for Substituted Benzothiazoles (Illustrative) Data based on analogues as specific values for this compound are not available in the provided sources.

| Parameter | Typical Calculated Value (Å or °) | Computational Method |

|---|---|---|

| C-S Bond Length | ~1.76 | DFT/B3LYP |

| C=N Bond Length | ~1.30 - 1.34 | DFT/B3LYP nbu.edu.sa |

| C-C (Aromatic) Bond Length | ~1.38 - 1.46 | DFT/B3LYP nbu.edu.sa |

| C-N-C Bond Angle | ~110 - 120 | DFT/B3LYP |

| Benzothiazole-Substituent Dihedral Angle | Variable (defines conformation) | DFT/B3LYP mdpi.com |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For various benzothiazole derivatives, this energy gap has been calculated to be in the range of 3.95 to 4.73 eV. nbu.edu.samdpi.com The distribution of these orbitals shows where electron density is concentrated, indicating likely sites for reaction.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is used to predict reactive sites for both electrophilic and nucleophilic attacks. scirp.org Color-coding reveals the charge distribution: red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com In benzothiazole derivatives, negative potential is often localized around the nitrogen and sulfur atoms, identifying them as nucleophilic centers. scirp.orgresearchgate.net

The 2,1-benzothiazole-3(1H)-thione core can theoretically exist in tautomeric forms, primarily the thione form (C=S) and the thiol form (C-SH). Computational studies on related 2-mercaptobenzothiazole (B37678) (MBT) derivatives have consistently shown that the thione tautomer is more stable than the thiol form. ccsenet.orgresearchgate.net Thermodynamic calculations of the relative energies and the energy barriers for interconversion can predict the predominant tautomer in equilibrium. ccsenet.org The benzyl group at the N1 position in this compound is expected to further stabilize the thione form.

Conformational energetics focuses on the energy differences between various spatial arrangements (conformers) of the molecule. For the title compound, the primary conformational flexibility arises from the rotation of the benzyl group around the N-CH₂ bond. A potential energy surface scan, performed by systematically varying the relevant dihedral angle, can identify the most stable conformer(s) and the energy barriers between them. mdpi.com

In Silico Studies for Structure-Function Relationships

In silico methods are indispensable in modern drug discovery for predicting how a molecule might behave in a biological system, thereby guiding synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com This method is widely used to screen compounds for potential biological activity by estimating their binding affinity and analyzing their interactions with the active site of a target protein. researchgate.net

Benzothiazole derivatives have been docked against a wide array of biological targets, including enzymes implicated in cancer (e.g., p53-MDM2), bacterial infections (e.g., DNA gyrase, dihydropteroate (B1496061) synthase), and epilepsy (e.g., GABA-aminotransferase). wjarr.comtandfonline.comnih.govnih.gov These studies reveal common binding patterns, such as hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pocket. The docking score, a numerical value representing the estimated binding free energy, is used to rank potential inhibitors. researchgate.net

Table 2: Illustrative Molecular Docking Results for Benzothiazole Derivatives Against Various Targets Results are for representative analogues and targets, as specific docking studies for this compound were not found in the provided sources.

| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Benzothiazole-Thiazole Hybrids | p56lck (1QPC) biointerfaceresearch.com | - | H-bonds, Allosteric site binding |

| Substituted Benzothiazoles | GABA-AT (1OHV) wjarr.com | -104 to -121 | H-bonds with Glu109, Asn110 |

| Benzothiazole Pyrazolones | DHPS Enzyme nih.gov | - | Arene-H interactions with Lys220 |

ADMET prediction is a critical in silico process that assesses the pharmacokinetic and toxicological properties of a potential drug candidate. mdpi.com Computational tools like SwissADME are frequently used to calculate physicochemical properties and evaluate drug-likeness based on established rules, such as Lipinski's Rule of Five. tandfonline.comugm.ac.id These predictions help to identify compounds that are likely to have poor oral bioavailability or potential toxicity issues early in the drug discovery pipeline.

Parameters typically evaluated include molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes. tandfonline.com Studies on various novel benzothiazole derivatives have shown that they generally possess favorable ADMET profiles, complying with Lipinski's rules and showing good predicted absorption. ugm.ac.idugm.ac.id

Table 3: Representative Predicted ADMET Properties for Benzothiazole Derivatives (Illustrative) Data based on general findings for analogues as specific predictions for this compound are not available in the provided sources.

| Property | Typical Predicted Value/Outcome | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally Compliant ugm.ac.id | Indicates potential for oral bioavailability |

| Gastrointestinal (GI) Absorption | High tandfonline.com | Predicts good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeation | Variable | Indicates potential for CNS activity |

| CYP Enzyme Inhibition (e.g., CYP3A4) | Often predicted as non-inhibitor tandfonline.com | Lower likelihood of drug-drug interactions |

| P-glycoprotein (PgP) Substrate | Often predicted as non-substrate tandfonline.com | Lower likelihood of being removed by efflux pumps |

Based on a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies focusing specifically on derivatives of This compound are not publicly available. The existing research on benzothiazole derivatives is extensive; however, it does not specifically address the systematic modification of the N-benzyl group or substitutions on the benzothiazole core of this particular scaffold as outlined in the requested structure.

General SAR principles have been established for the broader class of benzothiazole compounds, indicating that substitutions on the benzothiazole ring can significantly influence their biological activities, such as antimicrobial and anticancer properties. For instance, the introduction of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups such as methoxy, at various positions on the benzothiazole nucleus has been shown to modulate the pharmacological effects of different benzothiazole-based compounds. Similarly, modifications of substituent groups at the 2-position of the benzothiazole ring are a common strategy to alter biological activity.

Quantitative structure-activity relationship (QSAR) studies on various series of benzothiazole derivatives have also been conducted to correlate physicochemical parameters with biological responses. These studies often highlight the importance of electronic and steric factors in determining the potency and selectivity of these compounds.

However, without specific research data on This compound and its analogues, it is not possible to provide a scientifically accurate and detailed analysis for the following requested sections:

Structure Activity Relationship Sar Studies of 1 Benzyl 2,1 Benzothiazole 3 1h Thione Derivatives

Correlation between Electronic and Steric Parameters and Observed Biological Responses

Therefore, the information required to construct the specified article is not present in the available scientific literature.

Investigational Biological Activities and Potential Pharmacological Profiles

Exploration of Anticancer and Antitumor Properties

Benzothiazole (B30560) derivatives have emerged as a significant class of compounds with potent and selective antitumor properties. dergipark.org.trtandfonline.com Research has demonstrated their efficacy against a wide array of human cancer cell lines, often operating through mechanisms such as apoptosis induction and enzyme inhibition. nih.govnih.gov

A series of novel benzothiazole derivatives demonstrated significant cytotoxic activities against various cancer cell lines. tandfonline.comnih.gov For instance, certain N-(benzo[d]thiazol-2-yl)-2-(5-(1-(phenoxy)alkyl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives showed potent effects against leukemia cell lines (CCRF-CEM), with CC50 values as low as 8 ± 1 µM. tandfonline.com Another study highlighted a substituted bromopyridine acetamide (B32628) benzothiazole derivative with remarkable potency against breast (SKRB-3), colon (SW620), lung (A549), and liver (HepG2) cancer cell lines, with IC50 values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively. nih.govjapsonline.com

Further studies into 2-substituted benzothiazole compounds revealed antiproliferative and cytotoxic effects against hepatocellular carcinoma (HepG2) cells, with IC50 values decreasing to 29.63 µM after 48 hours of treatment. nih.gov These compounds were found to suppress cell migration and induce apoptosis. nih.gov Similarly, benzothiazole-acylhydrazone derivatives have been evaluated against several cancer cell lines, including A549 (lung), C6 (glioma), MCF-7 (breast), and HT-29 (colorectal), with some compounds showing notable cytotoxic activity. researchgate.net Platinum (II) complexes of benzothiazole aniline (B41778) (BTA) ligands have also been synthesized, with some demonstrating selective inhibitory activities against liver cancer cells that surpass the efficacy of the clinically used drug cisplatin. uni-halle.de

| Compound Class | Cell Line(s) | Activity Measurement | Result | Reference(s) |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide | CCRF-CEM (Leukemia) | CC50 | 8 ± 1 µM | tandfonline.comnih.gov |

| Pyridine containing piperazine (B1678402) benzothiazole | HCT-116 (Colorectal) | GI50 | 7.9 µM | nih.gov |

| Pyridine containing piperazine benzothiazole | MCF-7 (Breast) | GI50 | 9.2 µM | nih.gov |

| Pyridine containing piperazine benzothiazole | HUH-7 (Hepatocellular) | GI50 | 3.1 µM | nih.gov |

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | IC50 | 1.2 nM | nih.govjapsonline.com |

| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | IC50 | 4.3 nM | nih.govjapsonline.com |

| 2-Substituted benzothiazole derivative | HepG2 (Hepatocellular) | IC50 (48h) | 29.63 µM | nih.gov |

| Benzothiazole aniline ligand (L1) | Liver Cancer Cells | IC50 | Better than cisplatin | uni-halle.de |

| Platinum (II) complex of BTA (L1Pt) | Liver Cancer Cells | IC50 | Better than cisplatin | uni-halle.de |

Assessment of Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The benzothiazole nucleus is a core component of various compounds exhibiting a wide range of antimicrobial activities. rsc.orgnih.gov

Antibacterial Activity

Derivatives of benzothiazole have shown considerable promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. In one study, diarylurea analogues of triclocarban (B27905) incorporating a benzothiazole moiety were synthesized. nih.gov Notably, compounds 2bF and 2eC demonstrated higher activity against Staphylococcus aureus than triclocarban itself, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL compared to 16 µg/mL for the parent drug. nih.gov Another derivative, 2bB, was found to be four times more active than triclocarban against Enterococcus faecalis. nih.gov Other research has focused on benzothiazole-based thiazolidinones, which have been tested against a panel of bacteria including S. aureus, Listeria monocytogenes, Pseudomonas aeruginosa, and Escherichia coli, showing MIC values in the range of 0.10–0.75 mg/mL.

Antifungal Activity

The antifungal potential of benzothiazole derivatives has been well-documented, particularly against various Candida species and dermatophytes. One study investigated 6-amino-2-n-pentylthiobenzothiazole (B1222970) against 26 strains of Candida, finding that 17 of the strains had an IC50 of ≤ 40 µmol/mL. In another study, a series of benzothiazole derivatives were re-synthesized to evaluate their antifungal activity, with compound 4d identified as the most potent derivative against Candida krusei, exhibiting a MIC50 value of 1.95 µg/mL.

Antiviral Activity

Benzothiazole and its derivatives have been identified as pivotal scaffolds in the development of antiviral drugs. Their activity has been noted against a variety of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and coronaviruses. For instance, certain benzothiazolyl-pyridine hybrids have demonstrated significant inhibitory activity against the H5N1 influenza virus and SARS-CoV-2. One compound containing a trifluoromethyl group (8h) showed 93% inhibition of the H5N1 virus at a concentration of 0.5 µmol/µL and an IC50 of 3.669 µM against SARS-CoV-2. Other studies have reported on pyrimido[2,1-b]benzothiazole derivatives showing potential antiviral effects against HSV-1, with a 50–61% reduction in viral plaques. Furthermore, new benzothiazole derivatives have been synthesized and tested against HIV-1 and HIV-2 in human T-lymphocyte cells.

| Activity Type | Compound Class | Organism(s) | Key Finding(s) | Reference(s) |

| Antibacterial | Diarylurea benzothiazole analogue (2eC) | Staphylococcus aureus | MIC = 8 µg/mL | nih.gov |

| Antibacterial | Diarylurea benzothiazole analogue (2bB) | Enterococcus faecalis | 4x more active than Triclocarban | nih.gov |

| Antifungal | 6-amino-2-n-pentylthiobenzothiazole | Candida species | IC50 ≤ 40 µmol/mL for 17 strains | |

| Antifungal | Benzothiazole derivative (4d) | Candida krusei | MIC50 = 1.95 µg/mL | |

| Antiviral | Benzothiazolyl-pyridine hybrid (8h) | H5N1 Influenza A | 93% inhibition at 0.5 µmol/µL | |

| Antiviral | Benzothiazolyl-pyridine hybrid (8h) | SARS-CoV-2 | IC50 = 3.669 µM |

Evaluation of Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzothiazole derivatives have been actively investigated. These compounds often exert their effects by modulating key inflammatory pathways and enzymes. nih.gov

Studies have shown that certain 2-substituted benzothiazole compounds can inhibit crucial inflammatory enzymes like COX-2 and iNOS in a dose-dependent manner within liver cancer cells. nih.gov This inhibition of key mediators suggests a mechanism for mitigating the heightened inflammation often associated with carcinogenesis. nih.gov In addition to their anti-inflammatory effects, several benzothiazole derivatives have demonstrated significant analgesic properties. In vivo studies have identified compounds with analgesic activity comparable to the standard drug celecoxib. For example, compound 17i, a benzothiazole derivative, recorded ED50 values of 72 and 69 µM/kg after 1 and 2 hours, respectively, in an analgesic evaluation. Structure-activity relationship (SAR) analyses suggest that the presence of specific functional groups, such as an additional hydroxy or amino group, contributes to this potent analgesic activity.

Research into Antitubercular Agents

Benzothiazole derivatives have been recognized as a promising scaffold for the development of novel agents against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. tandfonline.com

A variety of benzothiazole-containing structures have been synthesized and evaluated for their antimycobacterial activity. tandfonline.com One study on benzothiazole-containing azetidinone derivatives found that all synthesized compounds exhibited inhibitory activity against M. tuberculosis. tandfonline.com Compound A6, in particular, showed significant antitubercular activity against the H37Rv strain. tandfonline.com Another series of guanidinyl benzothiazole derivatives also showed appreciable activity, with some compounds demonstrating MIC values as low as 1.6 µg/mL, which is more potent than standard drugs. dergipark.org.tr Research into pyrimidine-tethered benzothiazole derivatives has identified compounds highly active against both drug-sensitive and drug-resistant TB strains, with MIC values ranging from 0.24 to 0.98 µg/mL against the sensitive strain. nih.gov The bactericidal activity of these compounds has been confirmed against both replicating and nonreplicating bacteria, as well as intracellular M. tuberculosis. nih.gov

| Compound Class | M. tuberculosis Strain(s) | Activity Measurement | Result | Reference(s) |

| Guanidinyl benzothiazole derivative | - | MIC | 1.6 µg/mL | dergipark.org.tr |

| Benzothiazole-azetidinone (A6) | H37Rv | MIC | Significant activity | tandfonline.com |

| Benzothiazole with naphthalene (B1677914) nucleus (BNTZ 2) | H37Rv & MDR strains | MIC | 6 µg/mL & 11 µg/mL | |

| Pyrimidine-tethered benzothiazole (5c) | ATCC 25177 (drug-sensitive) | MIC | 0.24–0.98 µg/mL | nih.gov |

Investigation of Anticonvulsant Activities

The development of novel anticonvulsant agents has included the exploration of various benzothiazole derivatives. These compounds have been evaluated in established animal seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which identify agents that prevent seizure spread.

One study on new benztriazoles with mercapto-triazole and benzothiazole substituents identified two compounds, 5i and 5j, as the most potent. They exhibited ED50 values of 50.8 mg/kg and 54.8 mg/kg in the MES test, respectively. Notably, compound 5j also showed a high protective index (PI) of 8.96 in the MES test and 9.30 in the scPTZ test, indicating a favorable safety profile compared to standard drugs. Another investigation into triazino[2,1-b] dergipark.org.trbenzothiazole-2-thiones also yielded a highly potent compound (51) with an ED50 value of 8.0 mg/kg and a PI of 15.0, suggesting better anticonvulsant activity and safety than marketed drugs like carbamazepine (B1668303) and phenytoin. Additionally, 1,4-benzothiazine-3-one derivatives have been designed, with compound 4h showing promising activity in a chemically-induced seizure model.

| Compound Class | Test Model | Activity Measurement | Result | Reference(s) |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) | MES | ED50 | 50.8 mg/kg | |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetmide (5j) | MES | ED50 / PI | 54.8 mg/kg / 8.96 | |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetmide (5j) | scPTZ | ED50 / PI | 52.8 mg/kg / 9.30 | |

| Triazino[2,1-b] dergipark.org.trbenzothiazole-2-thione derivative (51) | MES | ED50 / PI | 8.0 mg/kg / 15.0 | |

| 4-(4-bromo-benzyl)- 4 H-benzo[b] dergipark.org.tr thiazin-3(4 H)-one (4h) | i.p. PTZ | - | Promising activity |

Analysis of Antioxidant and Cytoprotective Potentials

Derivatives of benzothiazole are being explored as multifunctional agents to combat conditions induced by oxidative stress, such as skin damage. The antioxidant capacity of these compounds is a key aspect of their cytoprotective potential.

Research into 1H-benzimidazol-2-yl hydrazones, which share structural similarities, has demonstrated their ability to scavenge peroxyl radicals. Certain derivatives exhibited high HORAC (Hydrophilic Oxygen Radical Absorbance Capacity) values, comparable to or even exceeding those of well-known phenolic antioxidants. This suggests a strong capacity to neutralize free radicals. In the context of anti-inflammatory and anticancer activity, benzothiazole derivatives have been shown to reduce superoxide (B77818) dismutase (SOD) activity and total antioxidant status (TAS) levels, indicating a modulation of the cellular oxidative balance. nih.gov This dual action of antineoplastic and antioxidant effects highlights the potential of these scaffolds in developing therapies for diseases with multifactorial damage.

Other Mechanistic Biological Targets (e.g., Xanthine Oxidase Inhibition, Enzyme Modulation)

Beyond broad cytotoxic or antimicrobial effects, research has identified specific molecular targets for benzothiazole derivatives, highlighting their potential for more directed therapeutic applications.

One significant target is Xanthine Oxidase (XO) , an enzyme involved in the pathogenesis of gout. Synthetic benzothiazinone analogues have been shown to inhibit XO. Specifically, 2-amino-4H-1,3-benzothiazine-4-one and 2-guanidino-4H-1,3-benzothiazin-4-one displayed potent inhibitory effects with IC50 values of 5.54 µM and 5.60 µM, respectively. The inhibition was found to be non-competitive with respect to the substrate xanthine.

Other enzyme targets include:

Epidermal Growth Factor Receptor (EGFR): Benzothiazole-1,2,3-triazole hybrids have been developed as potent EGFR inhibitors for cancer therapy, with molecular docking studies confirming a good binding affinity to the enzyme's active site.

Tubulin Polymerization: Certain hydrazone derivatives have been shown to modulate tubulin polymerization, a mechanism central to the action of many anticancer drugs. These compounds can elongate the nucleation phase and slow down polymerization, similar to established agents like nocodazole.

COX-2 and iNOS: As mentioned previously, benzothiazole derivatives can act as inhibitors of these key inflammatory enzymes. nih.gov

This capacity to interact with and modulate specific enzymes underscores the versatility of the benzothiazole scaffold in designing targeted therapeutic agents.

Advanced Applications and Functional Studies

Role as Corrosion Inhibitors

The protection of metals from corrosive degradation is a critical industrial challenge. Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are recognized as effective corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces. Benzothiazole (B30560) derivatives, including the structural class of 1-Benzyl-2,1-benzothiazole-3(1H)-thione, are prominent in this field. Their inhibitory action stems from the presence of heteroatoms (N and S) and π-electrons in their aromatic rings, which serve as active centers for adsorption on the metal surface, forming a protective barrier against corrosive agents. researchgate.net

Research into various benzothiazole derivatives has demonstrated their efficacy in protecting metals such as mild steel and galvanized steel in acidic and saline environments. researchgate.netrsc.org The mechanism of inhibition involves the interaction of the lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the benzothiazole ring system, with the vacant d-orbitals of the metal. This interaction leads to the formation of a stable, coordinated layer on the metal surface, which isolates it from the corrosive medium. rsc.org Studies on N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine have shown that these compounds act as efficient inhibitors for mild steel in hydrochloric acid solutions. researchgate.net Similarly, 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) have been confirmed as effective corrosion inhibitors for electro-galvanized steel in NaCl solution. rsc.org The efficiency of these compounds often increases with concentration, indicating the formation of a more complete protective film.

The data below, drawn from studies on related benzothiazole compounds, illustrates their performance as corrosion inhibitors.

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,N-dimethylaniline | Mild Steel | 0.1 N HCl | 50 mg/L | 56.39% | researchgate.net |

| 2-Mercaptobenzothiazole (2-MBT) | Electro-galvanized Steel | NaCl | Not Specified | Confirmed Inhibitor | rsc.org |

| 2-Aminobenzothiazole (2-ABT) | Electro-galvanized Steel | NaCl | Not Specified | Confirmed Inhibitor | rsc.org |

Applications in Material Science and Functional Molecules

The benzothiazole nucleus is not only functional in protective applications but also serves as a versatile building block in material science for creating functional molecules with specific optical and electronic properties. Its rigid, planar structure and electron-rich nature make it an ideal component for the synthesis of dyes, polymers, optical materials, and liquid crystals. researchgate.netresearchgate.net

In the realm of coordination chemistry and crystal engineering, functionalized benzothiadiazoles (a related isomer) have been used to create novel metal complexes and organic solids. rsc.org For instance, 4-Amino-2,1,3-benzothiadiazole has been shown to form a 2:1 complex with Zinc Chloride (ZnCl2) and a 1:1 charge-transfer complex with 4-nitro-2,1,3-benzothiadiazole. rsc.org Such complexes are of interest for their potential applications in electronics and photonics. The ability of the benzothiazole system to engage in π-stacking and form specific intermolecular interactions is crucial for engineering the crystal structures of organic solids to achieve desired material properties. rsc.org The unique chemical and physical properties of benzothiazole derivatives are being actively studied for their use in creating advanced materials. researchgate.net

The diverse applications of the benzothiazole scaffold in material science are summarized in the table below.

| Application Area | Specific Use | Key Structural Feature | Reference |

|---|---|---|---|

| Dyes and Pigments | Synthesis of specialty dyes | Extended π-conjugated system | researchgate.net |

| Polymer Chemistry | Monomers for high-performance polymers | Thermal stability and rigidity of the ring | researchgate.net |

| Optical Materials | Development of materials with specific light-emitting or absorbing properties | Aromatic and electron-rich nature | researchgate.net |

| Liquid Crystals | Core structure for liquid crystal molecules | Rigid, planar geometry | researchgate.net |

| Coordination Chemistry | Ligands for metal complexes | Presence of N and S heteroatoms | rsc.org |

Pharmacophore Design and Drug Discovery Research

The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The benzothiazole nucleus is a key pharmacophore present in numerous marketed drugs and a vast number of biologically active compounds. researchgate.netnih.gov Its derivatives have been reported to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antineurodegenerative properties. nih.govpharmacyjournal.insemanticscholar.orgkuleuven.be

The versatility of the benzothiazole scaffold allows for the synthesis of large libraries of compounds through substitution at various positions on the ring system, enabling the fine-tuning of biological activity. pharmacyjournal.in For this compound, the core benzothiazole structure provides the foundational pharmacophore, while the N-benzyl group and the exocyclic thione group at the 3-position offer sites for modification to optimize interactions with specific biological targets.

Recent research highlights the continued importance of this scaffold. A 2022 patent review (covering 2015-2020) revealed a significant number of patents for benzothiazole derivatives, with a particular focus on cancer research. nih.gov Specific examples include the design of benzothiazole-1,2,3-triazole hybrids as potent Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy and the discovery of benzothiadiazole dioxide analogs as modulators of the Retinoid-related orphan receptor C (RORC), which is implicated in autoimmune diseases. nih.govrsc.org Furthermore, certain benzothiazole derivatives have been investigated as multifunctional agents for skin protection, exhibiting combined antioxidant, photoprotective, and antimicrobial activities. kuleuven.be

The table below summarizes the extensive range of biological activities associated with the benzothiazole pharmacophore.

| Biological Activity | Therapeutic Area | Example or Target | Reference |

|---|---|---|---|

| Anticancer | Oncology | EGFR inhibitors, Cytotoxicity against various cancer cell lines | nih.govrsc.org |

| Antimicrobial / Antibacterial | Infectious Diseases | Activity against Gram-positive and Gram-negative bacteria | pharmacyjournal.inresearchgate.net |

| Anti-inflammatory | Inflammatory Disorders | Inhibition of inflammatory pathways | semanticscholar.org |

| Antioxidant | Oxidative Stress-related Diseases | Radical scavenging, skin protection | kuleuven.be |

| Antineurodegenerative | Neurology | Potential for treating diseases like Alzheimer's | nih.gov |

| Antiviral | Infectious Diseases | Potential anti-HIV agents | rdd.edu.iq |

| Nuclear Receptor Modulation | Immunology/Metabolic Diseases | RORC inverse agonists | nih.gov |

Future Research Directions and Emerging Challenges

Development of Novel and Efficient Synthetic Routes

A significant hurdle in the investigation of 1-Benzyl-2,1-benzothiazole-3(1H)-thione is the lack of established, high-yield synthetic routes. Most literature focuses on the synthesis of 1,3-benzothiazole derivatives. Therefore, future research must prioritize the development of novel and efficient synthetic pathways specifically tailored for the 2,1-benzothiazole scaffold.

Challenges include achieving regioselectivity to ensure the formation of the 2,1-benzisothiazole core over the 1,3-benzothiazole isomer. Traditional methods often result in a mixture of isomers, leading to low yields and difficult purification processes. Future synthetic strategies should explore:

Novel Starting Materials: Investigating alternative precursors to o-aminothiophenols, which are commonly used for benzothiazole (B30560) synthesis, could provide more direct routes to the 2,1-benzisothiazole core.

Catalyst Development: The use of novel catalysts that can selectively direct the cyclization to form the desired isomer is a critical area of research. This includes exploring transition-metal catalysts, organocatalysts, and biocatalysts.

One-Pot Reactions: Designing multi-component, one-pot reactions could significantly improve efficiency by reducing the number of synthetic steps, minimizing waste, and saving time and resources. A one-pot tandem approach has been successfully used for synthesizing benzothiazoles from benzyl (B1604629) halides and could be adapted. organic-chemistry.org

| Synthetic Approach | Description | Potential Advantages for Target Compound | Key Challenge |

| Regioselective Cyclization | Utilizing specialized starting materials and catalysts to favor the formation of the 2,1-benzisothiazole ring system over the 1,3-isomer. | High purity of the desired product, improved overall yield. | Identifying conditions that overcome the thermodynamic preference for the 1,3-isomer. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates and improve yields. | Reduced reaction times, potential for cleaner reactions with fewer byproducts. | Optimization of parameters (temperature, time, power) for the specific reaction. |

| Flow Chemistry | Performing reactions in a continuous flow reactor. | Enhanced safety, scalability, and precise control over reaction conditions. | Initial setup cost and development of a robust flow protocol. |

Advanced Computational Modeling for Mechanism and Activity Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and biological activities of novel compounds. mdpi.comresearchgate.net For this compound, where experimental data is scarce, advanced computational modeling is an essential starting point.

Future research should employ a range of computational techniques to:

Elucidate Molecular Properties: Using Density Functional Theory (DFT) to calculate the electronic structure, conformational analysis, and spectroscopic features of the molecule. mdpi.com This can provide insights into its stability, reactivity, and potential interaction points.

Predict Biological Activity: Employing molecular docking simulations to predict the binding affinity and mode of interaction of the compound with various biological targets. mdpi.com This can help prioritize experimental testing against specific enzymes or receptors.

Develop QSAR Models: Creating Quantitative Structure-Activity Relationship (QSAR) models based on a library of related benzisothiazole derivatives. These models can predict the biological activity of this compound and guide the design of more potent analogs.

| Modeling Technique | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO-LUMO gap), vibrational frequencies, and molecular electrostatic potential. mdpi.com | Insight into chemical reactivity, stability, and non-covalent interaction sites. |

| Molecular Docking | Simulation of the binding pose and affinity of the compound within the active site of known biological targets (e.g., kinases, proteases, GPCRs). mdpi.com | Identification of potential biological targets and key binding interactions. |

| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the binding pose and conformational changes. |

| QSAR | Statistical modeling to correlate structural features of related compounds with their biological activity. | Prediction of therapeutic activity and guidance for structural modification. |

Exploration of New Biological Targets and Multi-Target Ligand Design

The benzothiazole nucleus is present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects. mdpi.comresearchgate.net However, the specific biological targets of this compound are unknown. Closely related 3-benzyl-1,2-benzisothiazole derivatives have shown potential as spasmolytic agents. nih.gov A significant area for future research is the systematic screening of this compound against a diverse panel of biological targets.

Furthermore, the concept of multi-target-directed ligands (MTDLs) is gaining traction for treating complex multifactorial diseases like Alzheimer's and cancer. nih.govnih.gov The benzothiazole scaffold has been identified as a privileged structure for designing MTDLs. nih.gov Future work should investigate whether this compound or its derivatives can be engineered to modulate multiple targets simultaneously.

Key research directions include:

Broad-Spectrum Biological Screening: Testing the compound against various cancer cell lines, bacterial and fungal strains, and key enzyme families (e.g., kinases, cholinesterases, monoamine oxidases). mdpi.comresearchgate.net

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target(s) through techniques like affinity chromatography, proteomics, and genetic approaches.

Rational MTDL Design: Using the core scaffold of this compound as a starting point for designing new molecules that incorporate pharmacophores for multiple relevant targets. For instance, combining features for cholinesterase and monoamine oxidase B inhibition could be a strategy for Alzheimer's disease. nih.gov

| Potential Target Class | Rationale based on Related Scaffolds | Therapeutic Area |

| Kinases (e.g., EGFR) | Many benzothiazole derivatives are known tyrosine kinase inhibitors. researchgate.net | Cancer |

| Cholinesterases (AChE, BuChE) | Benzothiazole-based compounds have been developed as cholinesterase inhibitors. nih.gov | Alzheimer's Disease |

| Monoamine Oxidase (MAO) | The benzothiazole core is a key feature in several selective MAO inhibitors. mdpi.com | Neurodegenerative Diseases, Depression |

| Microtubules | Some heterocyclic compounds containing hydrazone linkages interfere with tubulin polymerization. nih.gov | Cancer |

| Tyrosinase | Benzothiazole-based thiones and selones have shown potent tyrosinase inhibitory activity. acs.org | Hyperpigmentation, Food Browning |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical research and manufacturing to reduce environmental impact. mdpi.com Future research on the synthesis of this compound must incorporate sustainable practices from the outset.

The development of green synthetic routes presents several challenges, including finding benign solvent systems and energy-efficient reaction conditions that still produce high yields of the desired product. Key areas for exploration include:

Use of Green Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or ionic liquids. rsc.org

Development of Reusable Catalysts: Employing solid-supported catalysts or nanocatalysts that can be easily recovered and reused, reducing waste and cost.

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation or ultrasound to drive reactions more efficiently than conventional heating. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

| Green Chemistry Principle | Application in Synthesis | Advantage |

| Alternative Solvents | Using water as a solvent for cyclization reactions. rsc.org | Reduced toxicity and environmental impact. |

| Catalysis | Employing reusable heterogeneous catalysts like SnP₂O₇. mdpi.com | Minimized catalyst waste and simplified product purification. |

| Energy Efficiency | Microwave-assisted condensation reactions. | Drastically reduced reaction times and energy consumption. |

| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the benzisothiazole core. | Reduced reliance on petrochemicals. |

Q & A

Q. What are the common synthetic routes for 1-Benzyl-2,1-benzothiazole-3(1H)-thione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or functionalization of benzothiazole precursors. For example:

- Vilsmeier-Haack Reagent Method : Reacting hydrazine derivatives with Vilsmeier-Haack reagent (DMF/POCl₃) at 60–65°C for 2.5 hours yields crystalline products after neutralization and purification .

- Thiourea Formation : Heating 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux produces thiourea derivatives (79% yield) .

- Key Considerations : Optimize stoichiometry, solvent polarity, and temperature to avoid side reactions (e.g., over-oxidation).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, dihedral angles between the benzothiazole and phenyl rings range from 6.41° to 34.02°, influencing molecular packing .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent integration and electronic environments. Coupling constants help identify stereochemistry.

- Key Data :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C48—C34—C26 bond | 118.4 (2)° | |

| Dihedral angle (A) | 6.51° |

Q. How do substituents on the benzothiazole core influence reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer :

- The benzyl group at position 1 enhances steric hindrance, reducing electrophilic substitution at adjacent sites.

- The thione (C=S) group acts as a soft nucleophile, reacting with alkyl halides or oxidizing agents. For example, Vilsmeier-Haack formylation occurs at the α-position of the hydrazine moiety .

Advanced Research Questions

Q. What crystallographic insights explain the solid-state stability of this compound derivatives?

- Methodological Answer :

- Intermolecular Interactions : Weak π–π stacking (centroid distance: 3.71 Å) and C–H···π interactions stabilize the crystal lattice .

- Packing Efficiency : Planar benzothiazole rings facilitate dense packing, as seen in X-ray data with mean C–C bond deviations < 0.004 Å .

- Thermal Analysis : Correlate TGA/DSC data with crystallographic parameters to predict melting points and polymorph transitions.

Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazole-thione derivatives?

- Methodological Answer :

- Case Study : Antitumor activity discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. Reproduce experiments using HPLC-purified samples (>99% purity) .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across studies. Cross-validate with computational docking (e.g., AutoDock Vina) to assess binding affinity consistency .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at position 6 to enhance hydrogen bonding with catalytic residues .

- Kinetic Analysis : Measure inhibition constants (Kᵢ) under varying pH and ionic strengths to identify non-competitive vs. competitive mechanisms.

Q. How do computational methods enhance the design of benzothiazole-thione-based catalysts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.